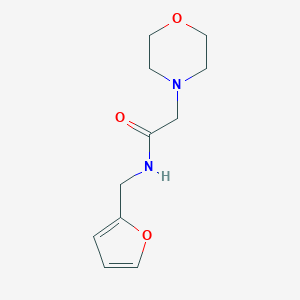![molecular formula C24H26N2O5S B241799 ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 4144-92-7](/img/structure/B241799.png)
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopentathiophene carboxylates and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it is believed that the compound exerts its anticancer, antifungal, and antibacterial effects by inhibiting various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of biofilms by bacterial strains, and reduce the production of virulence factors by fungal strains. The compound has also been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments is its broad-spectrum activity against cancer, fungal, and bacterial strains. Another advantage is its relatively low toxicity compared to other chemotherapeutic agents. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One direction is to investigate the compound's mechanism of action in more detail to identify potential targets for drug development. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, the compound's efficacy and safety in vivo need to be evaluated in preclinical and clinical studies to assess its potential as a therapeutic agent.
Synthesemethoden
The synthesis of ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the reaction of 2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid with ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired compound as a white solid with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of fungal and bacterial strains such as Candida albicans and Staphylococcus aureus.
Eigenschaften
| 4144-92-7 | |
Molekularformel |
C24H26N2O5S |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H26N2O5S/c1-4-31-24(30)19-16-10-7-11-18(16)32-21(19)25-20(27)17(12-13(2)3)26-22(28)14-8-5-6-9-15(14)23(26)29/h5-6,8-9,13,17H,4,7,10-12H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
IPFMZYKKUDPAGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(CC(C)C)N3C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(CC(C)C)N3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)

![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)

![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)




![1-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B241776.png)

